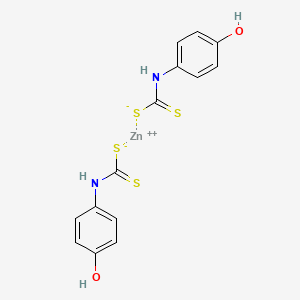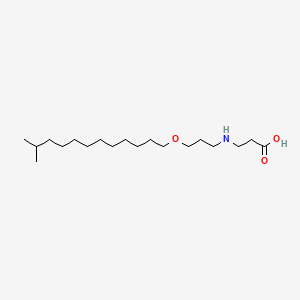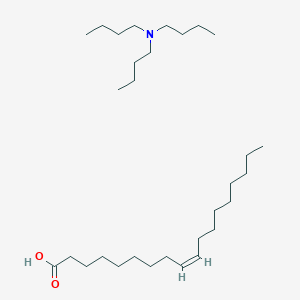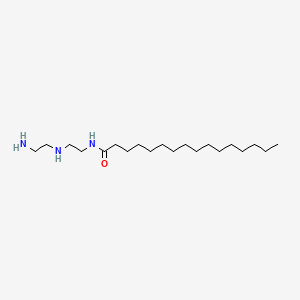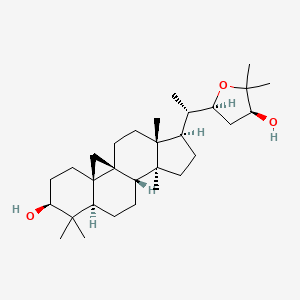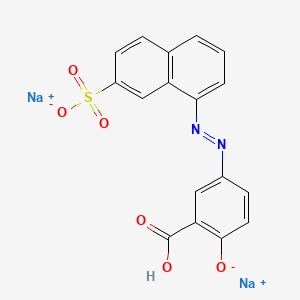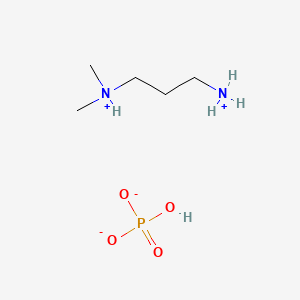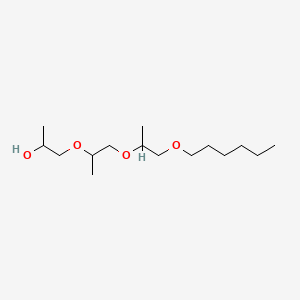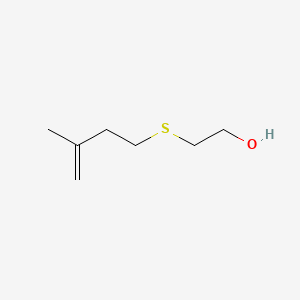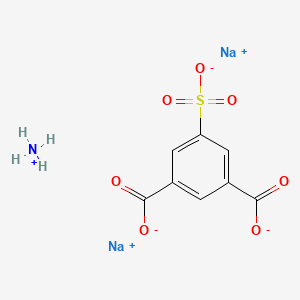
5-Sulphoisophthalic acid, ammonium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulphoisophthalic acid, ammonium sodium salt is a chemical compound with the molecular formula C16H18N3Na3O14S2. It is a sulfonate carboxylate ligand that finds applications in various fields such as catalysis, gas storage, magnetic materials, and luminescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Sulphoisophthalic acid, ammonium sodium salt typically involves the sulfonation of isophthalic acid. One common method includes the use of oleum (fuming sulfuric acid) to sulfonate isophthalic acid, followed by neutralization with ammonium and sodium hydroxides . The reaction conditions often involve controlled temperatures and specific stoichiometric ratios to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve continuous processes where isophthalic acid is reacted with sulfur trioxide in a controlled environment. The resulting sulfonated product is then neutralized with ammonium and sodium hydroxides to form the ammonium sodium salt. This process is optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Sulphoisophthalic acid, ammonium sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonate derivatives .
Wissenschaftliche Forschungsanwendungen
5-Sulphoisophthalic acid, ammonium sodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 5-Sulphoisophthalic acid, ammonium sodium salt exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Sulfoisophthalic acid monosodium salt: Similar in structure but lacks the ammonium component.
Sodium 3,5-dicarboxybenzene-1-sulfonate: Another related compound with similar applications.
Uniqueness
5-Sulphoisophthalic acid, ammonium sodium salt is unique due to its dual cationic nature (ammonium and sodium), which can influence its solubility, reactivity, and interaction with other molecules. This duality can provide advantages in specific applications, such as enhanced stability and versatility in forming complexes .
Eigenschaften
CAS-Nummer |
71872-95-2 |
|---|---|
Molekularformel |
C8H7NNa2O7S |
Molekulargewicht |
307.19 g/mol |
IUPAC-Name |
azanium;disodium;5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.H3N.2Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3;;/q;;2*+1/p-2 |
InChI-Schlüssel |
IJGUNGATOMIUFB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[NH4+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


